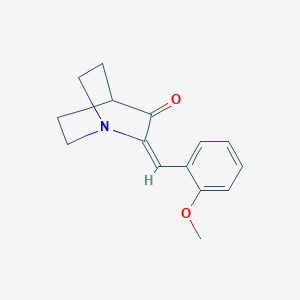
(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol typically involves the reaction of thiosemicarbazide with aromatic aldehydes in the presence of acetic acid at elevated temperatures . The reaction conditions often include the use of sodium acetate as a catalyst and heating the mixture to around 80°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted thiazole compounds .
Wirkmechanismus
The mechanism of action of (Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain oxidoreductases, leading to antimicrobial effects . The compound’s ability to undergo electrophilic and nucleophilic substitutions also allows it to interact with various biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Uniqueness
(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research .
Eigenschaften
IUPAC Name |
2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-12-11-19-16(14-7-3-1-4-8-14)13-21-17(19)18-15-9-5-2-6-10-15/h1-10,13,20H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKCYPHNQUMLHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B381884.png)

![Ethyl 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B381892.png)


![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde](/img/structure/B381898.png)

![{4-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381902.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B381903.png)
![2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B381904.png)

![3-[(quinolin-2-ylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381907.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid](/img/structure/B381909.png)
![1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B381911.png)
